7-(3,5-dimethylphenyl)-1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-(3,5-dimethylphenyl)-1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a diazino-pyrimidine core, makes it an interesting subject for research and development.
Mechanism of Action
Target of action
Compounds with pyrrolidine and pyrimido[4,5-d]pyrimidine structures have been reported to interact with various biological targets .
Mode of action
Without specific information, it’s difficult to describe the exact mode of action of “7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione”. Generally, such compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Pyrrolidine and pyrimido[4,5-d]pyrimidine derivatives have been reported to affect various biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring in drug molecules is known to influence their pharmacokinetic properties .
Result of action
Compounds with similar structures have been reported to exhibit various biological activities .
Action environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethylphenyl)-1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the diazino-pyrimidine core, followed by the introduction of the 3,5-dimethylphenyl group and the pyrrolidin-1-yl ethyl sulfanyl moiety. Common reagents used in these steps include various halogenating agents, base catalysts, and solvents like dimethylformamide and dichloromethane. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethylphenyl)-1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the diazino-pyrimidine core using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the phenyl ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents like bromine, alkylating agents like methyl iodide, base catalysts like potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced diazino-pyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
Uniqueness
7-(3,5-dimethylphenyl)-1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione stands out due to its unique diazino-pyrimidine core and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-(3,5-dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-14-11-15(2)13-16(12-14)18-23-19-17(21(28)26(4)22(29)25(19)3)20(24-18)30-10-9-27-7-5-6-8-27/h11-13H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSLNPYAHCSIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(C(=N2)SCCN4CCCC4)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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